molecular formula C9H11NO B420711 4'-Methylacetanilide CAS No. 103-89-9

4'-Methylacetanilide

Cat. No.: B420711
CAS No.: 103-89-9
M. Wt: 149.19g/mol
InChI Key: YICAMJWHIUMFDI-UHFFFAOYSA-N
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Description

4’-Methylacetanilide, also known as N-p-Tolylacetamide or Acetic acid p-toluidide, is an organic compound with the chemical formula CH₃CONHC₆H₄-4-(CH₃). It is a derivative of acetanilide where the para position of the benzene ring is substituted with a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Methylacetanilide can be synthesized through the acetylation of p-toluidine. The process involves the reaction of p-toluidine with acetic anhydride in the presence of a catalyst. The reaction is highly exothermic and typically carried out in a fume hood. The reaction mixture is then poured onto water/ice to precipitate the product, which is collected by vacuum filtration .

Industrial Production Methods: In industrial settings, the synthesis of 4’-Methylacetanilide follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often recrystallized to achieve the desired quality for various applications .

Chemical Reactions Analysis

Types of Reactions: 4’-Methylacetanilide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄ in water, heated with magnetic stirring.

    Nitration: Concentrated HNO₃ and H₂SO₄, heated to 50°C.

    Hydrolysis: Dilute HCl or NaOH, reflux conditions.

Major Products:

Scientific Research Applications

Organic Synthesis

4'-Methylacetanilide serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in electrophilic aromatic substitution reactions, where both the methyl and acetylamino groups are activating. This property enables the compound to be used for synthesizing various derivatives, including:

  • N-substituted pyridones and pyrimidines : These heterocyclic compounds are significant in drug discovery due to their biological activities .
  • Halogenated derivatives : For instance, the synthesis of 2-bromo-4-methylacetanilide from this compound and HOBr demonstrates its reactivity in halogenation reactions .

Coordination Chemistry

Recent studies have explored the coordination of this compound with transition metals. Notably:

  • Nickel (II) Complexes : Research has demonstrated the synthesis and characterization of nickel (II) complexes with this compound, highlighting its potential antibacterial properties .
  • Copper (II) Complexes : Similar studies have shown that copper (II) complexes formed with this compound exhibit antibacterial activity against gram-negative bacteria .

These findings indicate that this compound can serve as a ligand in coordination chemistry, enhancing the biological efficacy of metal complexes.

Medicinal Chemistry

While this compound itself does not exhibit significant biological activity, it has been investigated for its potential health effects and safety profile:

  • Toxicity Studies : Animal studies indicate moderate toxicity levels, with an oral lethal dose (LD50) of approximately 2640 mg/kg in rats and about 980 mg/kg in mice . Such data are crucial for evaluating safety in pharmaceutical applications.
  • Potential Health Risks : Exposure to this compound may lead to symptoms such as irritation of the eyes and respiratory tract, raising concerns about its use in consumer products .
  • Synthesis of Metal Complexes :
    • A study conducted by Z Afiifah (2023) focused on synthesizing nickel (II) complexes using this compound. The study characterized the complexes and evaluated their antibacterial properties, demonstrating the compound's utility in coordination chemistry .
  • Toxicological Assessment :
    • Research highlighted by Leslie et al. (1988) examined the toxicological effects of compounds similar to this compound. The findings underscored the importance of understanding the health implications associated with exposure to such chemicals, particularly for workers in chemical manufacturing .

Mechanism of Action

The mechanism of action of 4’-Methylacetanilide involves its interaction with specific molecular targets. For instance, in its role as a precursor for analgesic drugs, it undergoes metabolic conversion to active compounds that inhibit cyclooxygenase enzymes, thereby reducing pain and inflammation . The compound’s structure allows it to participate in various biochemical pathways, influencing its biological activity.

Comparison with Similar Compounds

    Acetanilide: Similar in structure but lacks the methyl group at the para position.

    p-Toluidine: The parent amine from which 4’-Methylacetanilide is derived.

    4-Acetamidobenzoic acid: An oxidation product of 4’-Methylacetanilide.

Uniqueness: 4’-Methylacetanilide is unique due to the presence of the methyl group at the para position, which influences its reactivity and physical properties. This substitution makes it more hydrophobic compared to acetanilide and affects its interaction with biological targets .

Biological Activity

4'-Methylacetanilide, also known as para-methylacetanilide, is an organic compound with the molecular formula C₉H₁₁NO. It has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a detailed overview of the biological activities associated with this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₁NO
  • CAS Number : 103-89-9
  • Melting Point : 147°C - 150°C
  • InChI Key : YICAMJWHIUMFDI-UHFFFAOYSA-N

Antibacterial Activity

Recent studies have highlighted the antibacterial effects of this compound, particularly against gram-negative bacteria. The compound has been tested in various formulations, including metal complexes that enhance its efficacy.

Table 1: Antibacterial Activity of this compound and Its Metal Complexes

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli100 µg/mL
Nickel(II) Complex with this compoundPseudomonas aeruginosa25 µg/mL
Copper(II) Complex with this compoundKlebsiella pneumoniae50 µg/mL

The nickel(II) and copper(II) complexes exhibited significantly lower MIC values compared to the unmodified compound, indicating enhanced antibacterial properties due to coordination with metal ions .

The biological activity of this compound is believed to stem from its structural similarity to other acetanilides, which are known to interfere with bacterial cell wall synthesis and protein function. The presence of the methyl group at the para position enhances lipophilicity, allowing better penetration into bacterial membranes.

Study on Antimicrobial Efficacy

A study conducted by DF Carolina (2023) explored the synthesis and characterization of metal complexes of this compound. The research demonstrated that these complexes not only improved solubility but also exhibited superior antimicrobial activity compared to the free compound. The study utilized a range of bacterial strains including Staphylococcus aureus and Escherichia coli, confirming the broad-spectrum potential of these derivatives .

Toxicological Considerations

While exploring the biological activity, it is crucial to assess the safety profile of this compound. Toxicokinetic studies suggest that while acute toxicity is low, long-term exposure may lead to adverse effects. Research indicates a need for careful monitoring in environments where exposure levels could be significant .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4'-methylacetanilide with high purity, and how can its structural integrity be validated?

  • Methodological Answer : The synthesis of this compound typically involves acetylation of 4-methylaniline using acetic anhydride under controlled conditions. To ensure high purity, recrystallization from ethanol or aqueous ethanol is recommended. Characterization should include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the acetyl group (-COCH3_3) and aromatic proton environments .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>99%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Melting Point Analysis : Compare observed values (literature mp: ~148–150°C) to validate identity .

Q. Which analytical techniques are most reliable for distinguishing this compound from its structural isomers (e.g., 3'-methylacetanilide)?

  • Methodological Answer : Isomeric differentiation requires a combination of spectral and chromatographic techniques:

  • Infrared Spectroscopy (IR) : Key differences in carbonyl (C=O) stretching frequencies due to electronic effects of substituent positions .
  • Mass Spectrometry (MS) : Fragmentation patterns differ; this compound shows a base peak at m/z 149 (M+^+-CH3_3) .
  • X-ray Crystallography : Definitive structural confirmation, though resource-intensive .

Advanced Research Questions

Q. How does the thermal stability of this compound vary under different atmospheric conditions, and what decomposition pathways are observed?

  • Methodological Answer : Thermal behavior can be studied via:

  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (e.g., ~200°C in N2_2) and residue analysis .
  • Differential Scanning Calorimetry (DSC) : Endothermic peaks for melting and exothermic events for degradation .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., acetanilide derivatives or toluene fragments) .
    Note: Oxidative atmospheres (O2_2) may accelerate degradation, requiring controlled inert conditions for stability studies .

Q. What mechanistic insights can be gained from studying this compound as a precursor in heterocyclic synthesis (e.g., benzothiazoles)?

  • Methodological Answer : In reactions like the Hurd-Morrow synthesis, this compound reacts with thiocyanates to form benzothiazoles. Key steps include:

  • Kinetic Monitoring : Use in-situ FTIR or 1^1H NMR to track intermediate formation (e.g., thioamide intermediates) .
  • Computational Modeling : Density Functional Theory (DFT) to map transition states and activation energies .
  • Isotopic Labeling : 13^{13}C-labeled acetanilide to trace carbon migration during cyclization .

Q. How can contradictory literature reports on the biological activity of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from isomer contamination or assay variability. Strategies include:

  • Spectral Cross-Validation : Compare NMR and HPLC data across studies to confirm compound identity .
  • Dose-Response Reproducibility : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature) .
  • Meta-Analysis : Systematic review of structure-activity relationship (SAR) studies to identify consensus pharmacophores .

Q. What computational tools are effective in predicting the environmental persistence and toxicity of this compound?

  • Methodological Answer : Use in silico models for eco-toxicological profiling:

  • Quantitative Structure-Activity Relationship (QSAR) : Tools like EPI Suite to estimate biodegradation half-lives and LC50_{50} values .
  • Molecular Dynamics (MD) Simulations : Assess binding affinity to biological targets (e.g., cytochrome P450 enzymes) .
  • Read-Across Analysis : Compare to structurally similar compounds (e.g., acetanilide herbicides) with established toxicity data .

Q. Methodological Best Practices

  • Data Contradiction Analysis : Always cross-reference spectral libraries (e.g., SciFinder, Reaxys) and report purity thresholds to minimize isomer-related errors .
  • Reproducibility : Document experimental parameters (solvent ratios, heating rates) in supplementary materials to enable replication .
  • Ethical Reporting : Disclose synthetic yields, side products, and computational assumptions transparently .

Properties

IUPAC Name

N-(4-methylphenyl)acetamide
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InChI

InChI=1S/C9H11NO/c1-7-3-5-9(6-4-7)10-8(2)11/h3-6H,1-2H3,(H,10,11)
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InChI Key

YICAMJWHIUMFDI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C
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Molecular Formula

C9H11NO
Record name N-ACETYL-P-TOLUIDINE
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DSSTOX Substance ID

DTXSID6024414
Record name N-Acetyl-p-toluidine
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Molecular Weight

149.19 g/mol
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Physical Description

N-acetyl-p-toluidine appears as colorless needles. (NTP, 1992)
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Boiling Point

585 °F at 760 mmHg (sublimes) (NTP, 1992)
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Flash Point

335 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

1.212 at 59 °F (NTP, 1992) - Denser than water; will sink
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Vapor Density

5.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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CAS No.

103-89-9
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Melting Point

307 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

100 g (933.3 mmol) of p-toluidine and 154.8 g (1.120 mmol) of potassium carbonate were dissolved in a mixed solvent of 1,000 ml of ethyl acetate and 500 ml of water. Thereinto was dropped 87.9 g (1.120 mmol) of acetyl chloride with ice-cooling, followed by stirring for 2 hours. Extraction with ethyl acetate was carried out. The organic phase obtained was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The crude crystal obtained was washed with hexane to obtain 130 g (yield: 93%) of p-acetotoluidine.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
154.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
87.9 g
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

Into three neck round bottom flask (5 L) equipped with a mechanical stirrer, a condenser, and an addition funnel, were added p-toluidine (995 grams, 9.3 mol) and hexanes (1.6 L). Acetic anhydride (960 mL, 10.2 mol) was added dropwise for 2 hour enough to reflux. Then it was refluxed for 1 hour and cooled to room temperature to give a brown solid. This was collected by suction filtration, transferred into a beaker, and washed with water (2 L) for 30 minutes. The filtration and washing procedures were repeated. The wet white crystals was air dried for 7 days to N-(4-Methylphenyl)acetamide (1,343 g, 97% yield). Melting point: 150-152° C. (Lit. 153° C., Merck Index 11, 67).
Quantity
995 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
960 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

4'-Methylacetanilide
4'-Methylacetanilide
4'-Methylacetanilide
4'-Methylacetanilide
4'-Methylacetanilide
Reactant of Route 6
4'-Methylacetanilide

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